Americium dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12005-67-3 |

|---|---|

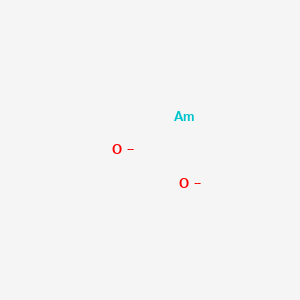

Molecular Formula |

AmO2-4 |

Molecular Weight |

275.060 g/mol |

IUPAC Name |

americium;oxygen(2-) |

InChI |

InChI=1S/Am.2O/q;2*-2 |

InChI Key |

ZOWLEBRGBVSOFL-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[Am] |

Origin of Product |

United States |

Foundational & Exploratory

Americium Dioxide: A Technical Guide to its Discovery, Synthesis, and Properties

Abstract

Americium dioxide (AmO₂), a compound of the synthetic actinide element americium, is a material of significant interest in nuclear science and technology. First synthesized in the mid-20th century, its unique properties as a stable, insoluble source of alpha particles have led to its application in various fields, most notably in ionization smoke detectors and as a potential power source for radioisotope thermoelectric generators (RTGs) for deep space missions.[1] This technical guide provides a comprehensive overview of the discovery of americium, the development of a stable synthesis protocol for this compound, its key physical and chemical properties, and a detailed experimental workflow for its production. The information is intended for researchers, scientists, and professionals in nuclear chemistry and materials science.

Discovery and Historical Context

The element americium (Am), with atomic number 95, was first synthesized in 1944 by Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso at the University of Chicago's Metallurgical Laboratory, as part of the Manhattan Project.[2][3][4] The discovery was a result of bombarding plutonium-239 with neutrons in a nuclear reactor.[5] The initial synthesis produced the isotope Americium-241 (²⁴¹Am) through the beta decay of Plutonium-241 (²⁴¹Pu).[4][5] The discovery was initially classified and only made public in November 1945.[2][4]

The synthesis of this compound was driven by the need for a stable, solid form of americium. Storing americium in acidic solutions, such as americium(III) chloride, proved problematic due to the intense alpha radiation and the corrosive nature of the acid, which led to the degradation of storage containers.[1][6] To address this challenge, scientists at Oak Ridge National Laboratory (ORNL) developed a method to convert the liquid americium solution into a more stable, precipitated form, leading to the synthesis of this compound.[1][6]

Physicochemical Properties of this compound

This compound is a black, crystalline solid.[1][7] It adopts a fluorite (cubic) crystal structure, similar to that of calcium fluoride (B91410) (CaF₂), with the space group Fm3m.[1] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | AmO₂ | [1][7] |

| Molar Mass | 275.06 g/mol | [1][8] |

| Appearance | Black crystals | [1][7] |

| Density | 11.68 g/cm³ | [1] |

| Melting Point | 1000 °C (decomposes) | [7] |

| Crystal Structure | Fluorite (cubic), cF12 | [1] |

| Space Group | Fm3m, No. 225 | [1] |

| Lattice Constant (a) | 537.6 pm | [1] |

| Formula Units (Z) | 4 | [1] |

| Oxidation State of Am | +4 | [7] |

Synthesis of this compound

The most established method for the synthesis of this compound is the oxalate (B1200264) precipitation and subsequent calcination process. This method, originally developed at Oak Ridge National Laboratory, is still the foundation for modern production.[1] The process starts with an aqueous solution of americium, typically in the form of americium nitrate (B79036) or chloride.[6][9]

Experimental Protocol: Oxalate Precipitation and Calcination

This protocol details the conversion of an americium solution to this compound.

Materials:

-

Americium nitrate or chloride solution

-

Oxalic acid (H₂C₂O₄) solution

-

Deionized water

-

Platinum boat

Equipment:

-

Glovebox suitable for handling alpha-emitting radioactive materials

-

Precipitation vessel

-

Filtration apparatus (e.g., medium-porosity glass frit)

-

Furnace with programmable temperature control

Procedure:

-

Neutralization: Start with the americium solution in the precipitation vessel. If the starting solution is acidic (e.g., from dissolution in HCl), neutralize the excess acid by adding ammonium hydroxide until a specific pH is reached.[1]

-

Precipitation: Slowly add a saturated solution of oxalic acid to the neutralized americium solution. This will cause the precipitation of dull pink americium(III) oxalate (Am₂(C₂O₄)₃) crystals.[1] To ensure complete precipitation, an excess of oxalic acid is added.[6]

-

Digestion: The resulting slurry of americium oxalate is agitated for a period to allow for crystal growth and complete precipitation.[6]

-

Filtration and Washing: The precipitated americium oxalate is separated from the solution by filtration. The solid cake is then washed with deionized water to remove any remaining impurities.[1][6]

-

Drying: The americium oxalate is partially dried by drawing air through the filter.[1][6]

-

Calcination:

-

Transfer the dried americium oxalate to a platinum boat.

-

Place the boat in a furnace and initially dry the precipitate at 150 °C.[1]

-

Increase the temperature to 350 °C to initiate the thermal decomposition of americium oxalate to this compound.[1] The color will change from pink to black as the dioxide forms.[1]

-

To ensure complete conversion and remove any residual oxalate, the temperature is further increased to and held at 800 °C.[1]

-

Finally, the furnace is slowly cooled to room temperature to yield the final this compound powder.[1]

-

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a well-defined workflow. The following diagram illustrates the key stages of the process, from the initial americium solution to the final oxide product.

Caption: Workflow for the synthesis of this compound.

Applications

The primary application of this compound stems from its properties as a stable alpha emitter.

-

Ionization Smoke Detectors: A small quantity of AmO₂ is used in ionization-type smoke detectors.[1][3] The alpha particles emitted by the americium ionize the air in a chamber, creating a small electric current. Smoke particles entering the chamber disrupt this current, triggering the alarm. The dioxide form is preferred due to its insolubility in water, which enhances its safety for handling and in consumer products.[1]

-

Radioisotope Thermoelectric Generators (RTGs): Americium-241, in the form of this compound, is being considered as a power source for RTGs for long-duration deep space missions.[1] Its long half-life of 432.2 years makes it a suitable alternative to plutonium-238.

-

Neutron Sources: When mixed with beryllium, this compound can be used as a neutron source for various applications in research and industry.

Conclusion

This compound is a crucial compound in the field of nuclear science and technology. Its discovery and the development of a reliable synthesis process have enabled its use in applications that benefit society, from fire safety to space exploration. The oxalate precipitation and calcination method remains the standard for producing this stable and valuable material. Further research into its properties and applications continues to be an active area of investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Americium - Wikipedia [en.wikipedia.org]

- 3. chemicool.com [chemicool.com]

- 4. Americium | Am (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. United States of Americium | Los Alamos National Laboratory [lanl.gov]

- 6. osti.gov [osti.gov]

- 7. WebElements Periodic Table » Americium » this compound [webelements.co.uk]

- 8. This compound | AmO2-4 | CID 57461988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Crystal structure of americium (IV) oxide

An In-Depth Technical Guide to the Crystal Structure of Americium (IV) Oxide

Introduction

Americium (IV) oxide (AmO₂), also known as americium dioxide, is a significant compound of the actinide element americium. It serves as the most common and stable oxide of americium and is a key material in various nuclear applications, including its use as a source of alpha particles for smoke detectors and in radioisotope thermoelectric generators.[1][2] A thorough understanding of its crystal structure is fundamental for predicting its behavior under various conditions, such as high temperatures and self-irradiation, which is crucial for its safe handling, storage, and application. This guide provides a comprehensive overview of the crystal structure of AmO₂, detailing its crystallographic data, the experimental protocols for its synthesis and characterization, and the logical workflow involved in its structural determination.

Crystallographic Data

Americium (IV) oxide is a black crystalline solid that adopts a cubic crystal structure.[1][3][4] Like most other actinide dioxides, it crystallizes in the fluorite (CaF₂) type structure.[1][2][3] This structure is characterized by a face-centered cubic (fcc) lattice of americium cations (Am⁴⁺), with the oxide anions (O²⁻) occupying the tetrahedral interstitial sites.

The key crystallographic parameters for americium (IV) oxide at standard temperature and pressure are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Cubic | [1][3] |

| Structure Type | Fluorite (CaF₂) | [1] |

| Space Group | Fm-3m (No. 225) | [1] |

| Lattice Parameter (a) | 5.376 Å (537.6 pm) | [1] |

| 5.3755(5) Å | [5] | |

| Formula Units (Z) | 4 | [1] |

| Density | 11.68 g/cm³ | [1] |

Experimental Protocols

The determination of the crystal structure of AmO₂ involves two primary stages: synthesis of the material and its characterization using diffraction techniques.

Synthesis of Americium (IV) Oxide

A common and well-established method for synthesizing AmO₂ is through the precipitation of an americium salt followed by calcination.[1] The procedure developed at Oak Ridge National Laboratory provides a reliable pathway for converting americium from an acidic solution to its solid oxide form.[1]

Protocol: Oxalate (B1200264) Precipitation and Calcination

-

Dissolution: A stock of americium, typically in its trivalent state, is dissolved in hydrochloric acid (HCl).[1]

-

Neutralization: The excess acid in the solution is carefully neutralized using ammonium (B1175870) hydroxide (B78521) (NH₄OH).[1]

-

Precipitation: An oxalic acid solution (H₂C₂O₄) is added to the neutralized americium solution. This results in the precipitation of dull pink crystals of americium(III) oxalate heptahydrate (Am₂(C₂O₄)₃·7H₂O).[1][3] Additional oxalic acid is added to create a slurry, ensuring complete precipitation.[1]

-

Filtration and Washing: The precipitated americium oxalate is separated from the solution via filtration. It is then washed with deionized water to remove any soluble impurities.[1]

-

Drying and Calcination: The washed precipitate is placed in a platinum boat for thermal treatment.[1]

Structural Characterization by X-ray Diffraction (XRD)

X-ray powder diffraction (XRD) is the standard technique for determining the crystal structure of polycrystalline materials like AmO₂.[6] Due to the high radioactivity of americium, special handling and containment are required.

Protocol: Powder X-ray Diffraction Analysis

-

Sample Preparation: A small quantity of the synthesized AmO₂ powder is prepared for analysis. For highly radioactive materials, the sample is often sealed within a hermetic sample stage that includes a beryllium window, which is transparent to X-rays.[6] This containment prevents contamination of the diffraction equipment.[6]

-

Data Collection: The XRD pattern is collected using a powder diffractometer, typically in a Bragg-Brentano geometry.[6]

-

X-ray Source: Copper radiation (Cu Kα, λ ≈ 1.54 Å) is commonly used.[6]

-

Optics: The diffractometer is configured with appropriate slits to produce a well-collimated X-ray beam.

-

Detector: A modern, fast-counting position-sensitive detector is employed to record the diffracted X-rays over a range of 2θ angles.[6]

-

-

Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed to determine the crystal structure parameters.

-

The experimental pattern is compared to a calculated pattern based on a structural model (in this case, the fluorite structure).

-

A least-squares refinement process, known as Rietveld refinement, is used to adjust the structural parameters (lattice parameter, atomic positions, site occupancies) and instrumental parameters until the calculated pattern provides the best possible fit to the experimental data.[7]

-

This analysis yields highly precise values for the lattice parameter and confirms the space group and atomic arrangement of the AmO₂ crystal structure.[6][7]

-

Experimental and Analytical Workflow

The logical flow from starting material to final structural data can be visualized as a multi-step process. This workflow ensures the production of a pure sample and the accurate determination of its crystallographic properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Client Challenge [periodictableofelements.fandom.com]

- 3. Americium - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Americium » this compound [webelements.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermochemical Properties of Americium Dioxide (AmO₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americium dioxide (AmO₂), a ceramic material with a fluorite cubic structure, is a significant actinide compound encountered in the nuclear fuel cycle. A thorough understanding of its thermochemical properties is paramount for predicting its behavior under various conditions, ensuring the safety and efficiency of nuclear systems, and developing advanced fuel cycles. This technical guide provides a comprehensive overview of the core thermochemical properties of AmO₂, details the experimental methodologies used for their determination, and illustrates the relationships between these properties.

Thermochemical Data of this compound

The thermochemical properties of AmO₂ are crucial for modeling its performance in nuclear reactors and for the development of safe storage and disposal strategies. The following tables summarize the key quantitative data available in the literature.

Table 1: Standard Molar Enthalpy of Formation, Entropy, and Gibbs Free Energy of Formation of AmO₂

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation (298.15 K) | ΔfH° | -932.3 | kJ·mol⁻¹ |

| Standard Molar Entropy (298.15 K) | S° | 67.3 | J·mol⁻¹·K⁻¹ |

| Standard Molar Gibbs Free Energy of Formation (298.15 K) | ΔfG° | -879.4 | kJ·mol⁻¹ |

Table 2: Temperature Dependence of Heat Capacity of AmO₂

The heat capacity (Cₚ) of AmO₂ as a function of temperature (T in Kelvin) can be represented by the following equation, valid for temperatures up to 1786 K[1]:

Cₚ(T) = 55.1189 + 3.46216 × 10⁻² T - 4.58312 × 10⁵ T⁻²

Where:

-

Cₚ is the molar heat capacity in J·mol⁻¹·K⁻¹

-

T is the temperature in Kelvin

Table 3: Enthalpy Increment of AmO₂

The enthalpy increment, H(T) - H(298.15 K), has been measured experimentally. The data shows a steady increase with temperature. For instance, at 1000 K, the enthalpy increment is approximately 55.8 kJ·mol⁻¹[2]. Due to the challenges of handling americium at high temperatures, which can lead to sample reduction, there can be scatter in the experimental data[2].

Experimental Protocols

The determination of the thermochemical properties of highly radioactive materials like AmO₂ requires specialized experimental techniques and facilities. The following sections detail the methodologies for key experiments.

Drop Calorimetry

Drop calorimetry is a primary technique for measuring enthalpy increments and deriving high-temperature heat capacity.

Methodology:

-

Sample Preparation and Encapsulation: A small, precisely weighed sample of AmO₂ (typically < 150 mg) is encapsulated in a compatible container, often made of platinum. This is performed in a glovebox to ensure containment of the radioactive material.

-

Experimental Setup: The calorimeter, often a Setaram multi-detector high-temperature calorimeter (MHTC), is situated within a glovebox for handling alpha-emitting materials[3]. The setup consists of a furnace to heat the sample to a specific temperature and a calorimeter block maintained at a reference temperature (e.g., 298.15 K).

-

Measurement Procedure: The encapsulated sample is heated to a known, stable temperature in the furnace. It is then dropped into the calorimeter block. The heat released by the sample as it cools to the calorimeter's temperature is measured by a thermopile. This process is repeated at various furnace temperatures to obtain a series of enthalpy increments.

-

Calibration: The calorimeter is calibrated using a standard reference material with well-known enthalpy values, such as alumina (B75360) (Al₂O₃)[3].

-

Data Analysis: The measured heat flow is integrated to determine the total heat released, which corresponds to the enthalpy difference between the initial and final temperatures. The heat capacity is then derived by differentiating the enthalpy increment data with respect to temperature.

Laser Flash Analysis

The laser flash method is a widely used technique for determining the thermal diffusivity of materials, which can then be used to calculate thermal conductivity.

Methodology:

-

Sample Preparation: A small, disc-shaped sample of AmO₂ is prepared. To ensure the sample is opaque to the laser and to improve heat absorption and emission, a thin layer of graphite (B72142) is often coated on both surfaces. This preparation is conducted in a glovebox[4].

-

Experimental Setup: The laser flash apparatus is housed within a shielded hot cell or a glovebox to handle radioactive samples[4][5]. The setup consists of a laser (e.g., Nd:YAG) to provide a short energy pulse to one face of the sample, a furnace to control the ambient temperature of the sample, and an infrared detector to measure the temperature rise on the opposite face.

-

Measurement Procedure: The sample is heated to the desired temperature in the furnace. A short laser pulse is fired at the front face of the sample. The IR detector records the transient temperature rise on the rear face as a function of time.

-

Data Analysis: The thermal diffusivity is calculated from the temperature-versus-time profile, specifically from the time it takes for the rear face to reach half of its maximum temperature rise. The thermal conductivity can then be calculated if the specific heat capacity and density of the material are known.

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a powerful technique for studying the vaporization behavior and determining the vapor pressure of materials at high temperatures.

Methodology:

-

Sample Preparation: A small amount of AmO₂ powder is placed into a Knudsen cell, which is a small crucible with a tiny orifice in the lid. The cell material must be inert to AmO₂ at high temperatures; tungsten and iridium have been used[6]. This is performed in a glovebox.

-

Experimental Setup: The KEMS system, which includes the Knudsen cell within a high-temperature furnace and a mass spectrometer, is often housed in a glovebox to handle radioactive materials[7]. The furnace heats the cell to the desired temperature, causing the sample to vaporize.

-

Measurement Procedure: The vapor effuses through the orifice as a molecular beam, which is then ionized (typically by electron impact) and analyzed by the mass spectrometer. The ion intensities of the different vapor species (e.g., AmO₂(g), AmO(g), Am(g)) are measured as a function of temperature.

-

Data Analysis: The partial pressures of the vapor species are determined from the measured ion intensities using established calibration methods. Thermodynamic data, such as the enthalpy of vaporization, can be derived from the temperature dependence of the partial pressures using the Clausius-Clapeyron or second-law and third-law methods.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is used to study crystal structure, phase transitions, and thermal expansion of materials at elevated temperatures.

Methodology:

-

Sample Preparation: A fine powder of AmO₂ is prepared and mounted on a high-temperature sample holder. For radioactive materials, the sample is typically sealed in a capillary or a special containment cell to prevent contamination.

-

Experimental Setup: The XRD instrument is equipped with a high-temperature furnace or chamber that allows for heating the sample in a controlled atmosphere (e.g., inert gas, vacuum, or air)[8]. The use of synchrotron radiation can provide high-resolution data, which is particularly useful for studying subtle structural changes in actinide materials[9].

-

Measurement Procedure: XRD patterns are collected at various temperatures as the sample is heated or cooled. The heating rate and temperature steps are carefully controlled.

-

Data Analysis: The diffraction patterns are analyzed to identify the crystal phases present at each temperature and to determine the lattice parameters. The thermal expansion coefficient can be calculated from the change in lattice parameters with temperature. Phase transition temperatures are identified by abrupt changes in the diffraction pattern.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the workflow for determining thermochemical properties and the fundamental relationships between them.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eyoungindustry.com [eyoungindustry.com]

- 4. Materials and Fuels Complex - Laser flash analyzer [mfc.inl.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. researchgate.net [researchgate.net]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. m.youtube.com [m.youtube.com]

Health Physics Considerations for Americium Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health physics considerations essential for the safe handling and application of americium compounds in research and development settings. Particular focus is given to Americium-241 (²⁴¹Am), the most common isotope, due to its long half-life and prevalence in industrial and research applications. This document outlines the radiological properties of americium, internal and external dosimetry, bioassay methods, decorporation therapies, and safety protocols to ensure the protection of personnel.

Radiological Properties of Americium Isotopes

Americium is a synthetic transuranic element with several radioactive isotopes. The most significant in terms of radiological hazard in a laboratory setting are ²⁴¹Am and, to a lesser extent, ²⁴³Am. The primary radiological data for these isotopes are summarized in Table 1.

Table 1: Key Radiological Properties of Common Americium Isotopes

| Property | Americium-241 (²⁴¹Am) | Americium-243 (²⁴³Am) |

| Half-life | 432.2 years[1][2] | 7,370 years |

| Primary Decay Mode | Alpha (α), Gamma (γ)[1] | Alpha (α), Gamma (γ) |

| Alpha Decay Energies (MeV) & Abundance | 5.486 (85%), 5.443 (13%), 5.388 (2%)[3] | 5.275 (87.4%), 5.233 (11.5%) |

| Principal Gamma/X-ray Energies (keV) & Abundance | 59.5 (36%)[3] | 74.7 (65%) |

| Specific Activity | 3.43 Ci/g (126.9 GBq/g)[3] | 0.20 Ci/g (7.4 GBq/g) |

The alpha particles emitted by americium isotopes represent the primary internal radiation hazard. While they have a very short range and are easily shielded by a sheet of paper or the outer layer of skin, they can cause significant cellular damage if the radionuclide is internalized through inhalation, ingestion, or wound contamination.[1][4] The gamma emissions, although of lower energy, are more penetrating and contribute to the external radiation dose.

Dosimetry

Effective and equivalent dose coefficients for internal exposure to americium compounds are provided by the International Commission on Radiological Protection (ICRP). These coefficients are crucial for calculating the committed dose resulting from an intake of radioactive material.

Internal Dosimetry

The internal dose from americium is dependent on the route of intake, the chemical form of the compound (which influences its absorption and biokinetics), and the particle size for inhalation. The ICRP provides dose coefficients for different absorption types (F: fast, M: moderate, S: slow) for inhalation and gut transfer factors (fₐ) for ingestion.

Table 2: Committed Effective Dose Coefficients for Inhalation of ²⁴¹Am (Sv/Bq)

| Particle Size (AMAD) | Type F | Type M | Type S |

| 1 µm | 3.5 x 10⁻⁵ | 1.2 x 10⁻⁴ | 1.6 x 10⁻⁴ |

| 5 µm | 1.6 x 10⁻⁵ | 6.5 x 10⁻⁵ | 8.2 x 10⁻⁵ |

| Source: ICRP Publication 119 |

Table 3: Committed Effective Dose Coefficients for Ingestion of Americium Isotopes (Sv/Bq)

| Isotope | Gut Transfer Factor (fₐ) | Dose Coefficient |

| ²⁴¹Am | 5 x 10⁻⁴ | 2.0 x 10⁻⁷ |

| ²⁴³Am | 5 x 10⁻⁴ | 2.0 x 10⁻⁷ |

| Source: ICRP Publication 119 |

The biokinetic model for americium, as described by the ICRP, is essential for understanding its distribution and retention in the body.[5] Upon entering the bloodstream, americium primarily deposits in the skeleton and the liver, with long biological half-lives in these organs.[1]

Intake [label="Inhalation/Ingestion"]; Lungs [label="Lungs"]; GI_Tract [label="GI Tract"]; Blood [label="Blood/Body Fluids", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Liver [label="Liver"]; Skeleton [label="Skeleton"]; Other_Tissues [label="Other Tissues"]; Excretion [label="Excretion (Urine/Feces)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Intake -> Lungs; Intake -> GI_Tract; Lungs -> Blood [label="Absorption"]; Lungs -> GI_Tract [label="Mucociliary Clearance"]; GI_Tract -> Blood [label="Absorption"]; GI_Tract -> Excretion; Blood -> Liver; Blood -> Skeleton; Blood -> Other_Tissues; Blood -> Excretion; Liver -> Blood [label="Recycling"]; Skeleton -> Blood [label="Recycling"]; Other_Tissues -> Blood [label="Recycling"]; }

Caption: Simplified ICRP biokinetic model for americium.External Dosimetry

The external radiation hazard from americium compounds is primarily due to the gamma and X-ray emissions. While the alpha particles are easily shielded, the gamma radiation requires appropriate shielding, typically lead, to minimize external dose rates. The dose rate from a point source of ²⁴¹Am can be calculated using its specific gamma-ray dose constant. Handling of significant quantities of americium-containing materials should be performed in shielded gloveboxes.

Bioassay and Monitoring

Routine and special bioassay programs are essential for monitoring personnel who work with unsealed americium compounds to assess for any potential internal contamination. The two primary methods are in-vitro analysis of excreta and in-vivo counting.

In-vitro Bioassay: Alpha Spectrometry of Urine

Analysis of urine samples by alpha spectrometry is a sensitive method for detecting and quantifying systemic uptake of americium.

Experimental Protocol: Alpha Spectrometry of Americium in Urine

-

Sample Collection: A 24-hour urine sample is typically collected.

-

Tracer Addition: A known activity of a tracer isotope, such as ²⁴³Am (if measuring ²⁴¹Am), is added to the sample to determine the chemical yield of the separation process.

-

Pre-concentration: Americium is co-precipitated from the urine matrix, often using a calcium phosphate (B84403) precipitation by adding a calcium salt and adjusting the pH.[6]

-

Sample Digestion and Purification: The precipitate is dissolved, and the sample is typically wet-ashed with strong acids (e.g., nitric acid). Purification is then performed using ion exchange chromatography (e.g., UTEVA and TRU resins) to separate americium from interfering radionuclides.[6]

-

Source Preparation: The purified americium fraction is prepared for alpha spectrometry by either electrodeposition onto a stainless steel disc or by microprecipitation (e.g., with neodymium fluoride) and filtration onto a membrane filter.[6]

-

Alpha Spectrometry: The prepared source is counted in a vacuum chamber using a solid-state alpha detector. The energies of the emitted alpha particles are measured to identify and quantify the americium isotopes present.[7]

Table 4: Typical Performance Characteristics of Urine Bioassay for ²⁴¹Am

| Parameter | Typical Value |

| Chemical Recovery | 50 - 90%[8] |

| Detector Efficiency | 30 - 40%[8] |

| Minimum Detectable Activity (MDA) | 0.2 - 1.0 mBq/sample |

subgraph "Sample Preparation" { rank=same; A [label="Urine Sample Collection"]; B [label="Add Tracer (e.g., 243Am)"]; C [label="Co-precipitation (e.g., Ca₃(PO₄)₂)"]; A -> B -> C; }

subgraph "Purification" { rank=same; D [label="Wet Ashing (Acid Digestion)"]; E [label="Ion Exchange Chromatography"]; C -> D -> E; }

subgraph "Measurement" { rank=same; F [label="Source Preparation (Electrodeposition/Microprecipitation)"]; G [label="Alpha Spectrometry"]; H [label="Data Analysis & Dose Assessment"]; E -> F -> G -> H; } }

Caption: Workflow for urinary bioassay of americium.In-vivo Bioassay: Lung and Whole-Body Counting

In-vivo counting is a direct method for measuring americium within the body, particularly in the lungs, by detecting the 59.5 keV gamma-ray from ²⁴¹Am.[9] This technique is most effective for assessing inhalation exposures.

Experimental Protocol: In-vivo Lung Counting for ²⁴¹Am

-

Detector System: An array of high-purity germanium (HPGe) detectors is typically used for their excellent energy resolution, which allows for the discrimination of the 59.5 keV gamma peak.[10]

-

Calibration: The detector system is calibrated using a tissue-equivalent phantom (e.g., a torso phantom) containing a certified ²⁴¹Am source distributed within the lung inserts.[9][10] This calibration accounts for the attenuation of photons by the chest wall.

-

Subject Positioning: The individual being monitored is positioned in a well-defined geometry relative to the detectors, often lying down with the detectors placed against the chest.[11]

-

Measurement: The subject is counted for a sufficient duration to achieve the desired measurement sensitivity. Measurements are conducted in a low-background environment, such as a shielded room.

-

Data Analysis: The gamma-ray spectrum is analyzed to identify and quantify the net counts in the 59.5 keV peak. The activity in the lungs is then calculated using the calibration factors. Corrections may be necessary to account for contributions from americium in other organs, such as the liver or skeleton.[5]

subgraph "Preparation" { A [label="System Calibration with Phantom"]; B [label="Background Measurement"]; }

subgraph "Measurement" { C [label="Subject Positioning"]; D [label="Data Acquisition"]; }

subgraph "Analysis" { E [label="Spectrum Analysis (59.5 keV peak)"]; F [label="Activity Calculation & Dose Assessment"]; }

A -> C; B -> E; C -> D -> E -> F; }

Caption: Workflow for in-vivo lung counting of americium.Decorporation Therapy

In the event of a significant internal contamination with americium, decorporation therapy may be administered to enhance its excretion from the body. The chelating agent Diethylenetriaminepentaacetic acid (DTPA) is the drug of choice for this purpose.

DTPA forms a stable, soluble complex with americium in the bloodstream, which is then rapidly excreted in the urine.[12] This prevents the americium from depositing in the bone and liver. DTPA is available in two forms: calcium-DTPA (Ca-DTPA) and zinc-DTPA (Zn-DTPA).

-

Ca-DTPA: More effective in the first 24 hours after intake and is the initial treatment of choice.[12]

-

Zn-DTPA: Used for subsequent treatments after the initial dose of Ca-DTPA.[12]

Administration Protocol:

-

Initial Treatment: A single 1-gram dose of Ca-DTPA is typically administered by slow intravenous injection or by nebulizer for inhalation exposures as soon as possible after the intake.[12]

-

Subsequent Treatment: Daily administration of 1 gram of Zn-DTPA may be continued based on the assessed level of contamination and the results of ongoing bioassay monitoring.

Safety and Control Measures

Strict adherence to safety protocols is paramount when working with americium compounds to prevent both internal and external exposure.

Laboratory Design and Engineering Controls

-

Gloveboxes: Work with significant quantities of unsealed americium compounds, especially powders, should be conducted in a glovebox to provide containment.

-

Fume Hoods: For work with smaller quantities or solutions, a certified fume hood with a high-efficiency particulate air (HEPA) filter may be appropriate.

-

Shielding: Lead shielding should be used where necessary to reduce external gamma dose rates to as low as reasonably achievable (ALARA).

Personal Protective Equipment (PPE)

-

Lab Coat and Gloves: A lab coat and two pairs of disposable gloves are mandatory when handling americium compounds.

-

Eye Protection: Safety glasses or goggles should be worn.

-

Respiratory Protection: In situations with a potential for airborne contamination outside of a containment device, appropriate respiratory protection should be used.

Contamination Control

-

Work Area Demarcation: Designate and clearly label areas where americium is handled.

-

Surface Protection: Cover work surfaces with absorbent, plastic-backed paper.

-

Monitoring: Regularly monitor work areas, equipment, and personnel for contamination using appropriate survey instruments (e.g., a pancake Geiger-Müller detector for surface contamination).

-

Decontamination: Have a decontamination kit readily available. Decontamination of surfaces can be achieved using commercially available radioactive decontamination solutions or chelating agents.

Waste Management

Americium-contaminated waste must be managed as radioactive waste. Segregate waste into solid and liquid forms and by activity level.[13][14] All waste containers must be clearly labeled with the radiation symbol and information about the radionuclide and its activity.[14]

Incident Response

A clear and well-rehearsed incident response plan is crucial for managing accidental spills or personnel contamination.

A [label="Incident Occurs\n(Spill or Personnel Contamination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="STOP WORK\nNotify others in the area"]; C [label="Administer First Aid if necessary"]; D [label="Isolate the area"]; E [label="Contact Radiation Safety Officer (RSO)"]; F [label="Personnel Decontamination"]; G [label="Area Decontamination"]; H [label="Bioassay Sampling"]; I [label="Dose Assessment"]; J [label="Medical Intervention (if required, e.g., DTPA)"]; K [label="Incident Investigation & Corrective Actions"];

A -> B; B -> C [label="If injury"]; B -> D; D -> E; E -> F; E -> G; F -> H; G -> K; H -> I; I -> J; J -> H; }

Caption: General workflow for responding to an americium contamination incident.Table 5: Annual Limit on Intake (ALI) and Derived Air Concentration (DAC) for ²⁴¹Am

| Intake Route | ALI (µCi) | DAC (µCi/ml) |

| Inhalation | 0.006[15] | 3 x 10⁻¹² |

| Ingestion | 0.8[15] | - |

| Source: U.S. Nuclear Regulatory Commission, 10 CFR Part 20. The values are for "W" (weekly) clearance class compounds. |

This guide provides a foundational understanding of the health physics principles for working with americium compounds. It is imperative that all personnel receive specific training on the procedures and safety protocols relevant to their work and institution. Always consult with your institution's Radiation Safety Officer for guidance and support.

References

- 1. calstatela.edu [calstatela.edu]

- 2. Americium-241 | Radiation Emergencies | CDC [cdc.gov]

- 3. Americium-241 - Wikipedia [en.wikipedia.org]

- 4. Emergency Response Plan for Radioactive Liquid Spills Procedure / Document / Policy and Procedure Library [policies.uq.edu.au]

- 5. In vivo measurement of 241Am in the lungs confounded by activity deposited in other organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eichrom.com [eichrom.com]

- 7. ANALYTICAL METHODS - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. hps.org [hps.org]

- 9. In-vivo counting of 241Am in human lungs and tracheobronchial lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of calibration matrix for HPGe-based in vivo monitoring system for estimation of 241Am in lungs and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnnl.gov [pnnl.gov]

- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 13. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]

- 15. ehs.stanford.edu [ehs.stanford.edu]

Historical context of americium dioxide production

An In-depth Technical Guide on the Historical Context of Americium Dioxide Production

This technical guide provides a comprehensive overview of the historical context surrounding the production of this compound (AmO₂), with a focus on the foundational experimental work. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the origins and methodologies for producing this significant actinide compound.

Introduction: The Genesis of this compound

Americium (Am), a synthetic element first isolated in 1944 by Glenn T. Seaborg, Leon O. Morgan, Ralph A. James, and Albert Ghiorso, presented significant handling and storage challenges in its early years.[1] Initially, americium was stored as a hydrochloric acid solution.[2][3] However, the intense alpha radiation from americium isotopes, particularly americium-241 (B77009), led to the decomposition of storage containers and the evolution of corrosive hydrochloric acid gas.[2][3] To mitigate these issues and create a more stable form for safer handling and storage, scientists at Oak Ridge National Laboratory (ORNL) developed a process to convert the liquid americium-acid solution into a solid, precipitated form, namely this compound (AmO₂).[3] AmO₂ is a black, crystalline solid that is insoluble in water, making it a much safer compound to handle.[3]

Historical Production Milestones

The production of this compound is intrinsically linked to the broader history of transuranic element research and nuclear material processing. The following table summarizes key milestones in its production history.

| Year | Milestone | Institution(s) | Significance |

| 1944 | First synthesis and identification of americium (Am-241).[1] | University of California, Berkeley; University of Chicago Metallurgical Laboratory | Discovery of the element that would be the precursor to AmO₂. |

| 1960 | Development of a robust process to convert americium chloride solution to AmO₂.[2][4][5] | Oak Ridge National Laboratory (ORNL) | Established the foundational oxalate (B1200264) precipitation and calcination method for stable AmO₂ production. |

| 1962 | First commercial availability of Americium-241.[1][6] | U.S. Atomic Energy Commission; Rocky Flats Plant | Marked the beginning of the industrial-scale application of americium, primarily in the form of AmO₂. |

| 1984 | Cessation of commercial Am-241 production at the Rocky Flats Plant.[1] | Rocky Flats Plant | Led to a reliance on other sources, including international suppliers. |

| 2017 | Resumption of domestic Americium-241 production in the U.S.[1] | Los Alamos National Laboratory (LANL) | Re-established a domestic supply chain for this critical isotope. |

| 2020 | First delivery of newly produced AmO₂ from LANL.[1] | Los Alamos National Laboratory (LANL) | Signified the successful re-establishment of U.S. production capabilities. |

Core Production Methodology: Oxalate Precipitation and Calcination

The predominant historical method for producing this compound involves the precipitation of americium oxalate from an acidic solution, followed by thermal decomposition (calcination) of the oxalate to the dioxide. The following experimental protocol is based on the process developed at Oak Ridge National Laboratory in 1960.

Detailed Experimental Protocol (Based on ORNL-TM-10)

Objective: To convert an acidic solution of americium chloride (AmCl₃) to solid this compound (AmO₂).

Materials and Equipment:

-

Americium chloride solution (1-7 N HCl)

-

Concentrated ammonium (B1175870) hydroxide (B78521) (14 N NH₄OH)

-

Saturated oxalic acid solution

-

Deionized water

-

Precipitation vessel (modified glassware)

-

Filtration apparatus (medium-porosity glass frit)

-

Platinum boat

-

Furnace capable of reaching at least 800°C

-

Lead-shielded glove boxes

Procedure:

-

Neutralization: An aliquot of the americium chloride solution is placed in the precipitation vessel. The excess acid is neutralized with concentrated ammonium hydroxide until the free acid concentration is approximately 0.1 N.[2]

-

Precipitation: A saturated solution of oxalic acid is slowly added to the neutralized americium solution. This results in the precipitation of fine, pink crystals of americium(III) oxalate (Am₂(C₂O₄)₃).[3]

-

Digestion: After the initial precipitation is complete, a 100% excess of oxalic acid is added to the slurry.[2][4][5] The slurry is then agitated for approximately one hour to allow for the growth of larger crystals, which improves filtration characteristics.[2]

-

Filtration and Washing: The americium oxalate precipitate is separated from the solution using a medium-porosity glass frit filter.[2] The resulting oxalate cake is washed with approximately 10 volumes of water to remove residual acid and soluble impurities.[2]

-

Drying: The washed americium oxalate cake is partially dried by drawing air through the filter.[2]

-

Calcination:

-

The partially dried americium oxalate is transferred to a platinum boat.[2]

-

The boat is placed in a furnace and heated to 150°C for one hour to remove residual water.[2]

-

The temperature is then raised to 350°C to initiate the thermal decomposition of americium oxalate to this compound.[2] The material will begin to turn black as the dioxide forms.[2]

-

To ensure complete conversion to the dioxide, the temperature is increased to 800°C and held for 30 minutes to an hour.[2]

-

The furnace is then slowly cooled to room temperature.[2]

-

-

Product Handling: The final product, a dense, black powder of this compound, is transferred to tared storage containers.[2]

Quantitative Data from Historical Experiments

The following table summarizes quantitative data from the 1960 Oak Ridge National Laboratory experiments to convert 175 grams of americium to AmO₂.[2][4][5]

| Parameter | Value |

| Starting Material | 175 g of Americium in 12 L of 1-7 N HCl solution |

| Number of Runs | 7 |

| Americium per Run | 9 to 35 g |

| Final Acidity for Precipitation | ~0.1 N HCl |

| Precipitating Agent | 100% excess saturated oxalic acid solution |

| Initial Drying Temperature | 150°C for 1 hour |

| Decomposition Temperature | 350°C for 1 hour |

| Final Calcination Temperature | 800°C for 0.5 hours |

| Average Solubility Loss | ~7 mg/L in the filtrate |

| Total Process Loss | 0.09% |

Chemical Pathways and Process Flow

The production of this compound can be visualized as a multi-stage process, beginning with the generation of the americium-241 isotope and culminating in the chemical conversion to the stable oxide form.

Overall Production Pathway of Americium-241

The most common isotope, Americium-241, is not a primary product of nuclear reactors but is formed from the beta decay of Plutonium-241 (²⁴¹Pu), which has a half-life of 14.3 years.[1]

Experimental Workflow for this compound Production

This diagram illustrates the key steps in the historical ORNL process for converting an acidic americium solution to this compound.

Conclusion

The development of methods to produce this compound was a critical step in enabling the safe handling, storage, and application of americium. The oxalate precipitation and calcination process, pioneered at Oak Ridge National Laboratory, proved to be a robust and effective technique that has remained a cornerstone of americium processing for decades. This historical work not only solved a pressing materials science problem but also paved the way for the widespread use of americium-241 in applications ranging from smoke detectors to radioisotope thermoelectric generators for space exploration.

References

- 1. lanl.gov [lanl.gov]

- 2. osti.gov [osti.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Preparation of this compound by Thermal Decomposition of Americium Oxalate in Air - UNT Digital Library [digital.library.unt.edu]

- 5. PREPARATION OF this compound BY THERMAL DECOMPOSITION OF AMERICIUM OXALATE IN AIR (Technical Report) | OSTI.GOV [osti.gov]

- 6. osti.gov [osti.gov]

An In-depth Technical Guide to the Natural Occurrence and Isotopic Abundance of Americium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and isotopic abundance of the synthetic element americium. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this actinide element's properties and origins. The guide details its formation, isotopic composition in various contexts, and the methodologies employed for its separation and analysis.

Natural Occurrence of Americium

Americium (Am) is a synthetic element with the atomic number 95 and is not naturally present in the Earth's crust in any significant quantities. Any primordial americium that may have existed at the time of the Earth's formation has long since decayed due to the relatively short half-lives of its most stable isotopes compared to the age of the Earth.[1][2]

Trace amounts of americium are believed to occur in uranium minerals as a result of a sequence of neutron capture and beta decay events, though this has not been definitively confirmed. The primary sources of americium in the environment are anthropogenic, stemming from nuclear activities. These include:

-

Nuclear Reactors: Americium isotopes are generated in nuclear reactors through the successive neutron bombardment of plutonium.[3][4] A tonne of spent nuclear fuel can contain approximately 100 grams of various americium isotopes.[3]

-

Nuclear Weapons Detonations: The atmospheric testing of nuclear weapons has been a significant source of environmental americium, which is a byproduct of these explosions.

Isotopic Abundance of Americium

Americium has no stable isotopes. All of its isotopes are radioactive, with nineteen having been characterized. The most significant and long-lived isotopes are Americium-241 and Americium-243.

Key Americium Isotopes

The table below summarizes the key properties of the most important americium isotopes.

| Isotope | Half-Life | Primary Decay Mode |

| Americium-241 (241Am) | 432.2 years | Alpha (α) |

| Americium-242m (242mAm) | 141 years | Isomeric Transition, Alpha (α) |

| Americium-243 (243Am) | 7,370 years | Alpha (α) |

Isotopic Composition in Spent Nuclear Fuel

The isotopic composition of americium in spent nuclear fuel is highly dependent on the type of reactor, the initial fuel composition, the fuel burnup, and the cooling time since discharge from the reactor.

The following table presents typical relative activities of americium isotopes in spent fuel from Pressurized Water Reactors (PWRs) and Boiling Water Reactors (BWRs).

| Reactor Type | Isotope | Relative Activity (Curies) |

| Pressurized Water Reactor (PWR) | 241Am | 1,500 |

| 242Am | 7.2 | |

| 243Am | 20 | |

| Boiling Water Reactor (BWR) | 241Am | 370 |

| 242Am | 2.1 | |

| 243Am | 4.8 |

Data from a typical fuel assembly.

The ratio of 241Am to 243Am in the spent fuel of PWRs, Fast Reactors (FRs), and Accelerator-Driven Systems (ADSs) can range from approximately 0.45/0.55 to 0.85/0.15. The content of 242mAm is generally small, varying between 0.08% and 4.5%.

Formation Pathways of Americium Isotopes

The primary mechanism for the production of americium isotopes in a nuclear reactor is through neutron capture by plutonium isotopes, followed by beta decay. The following diagram illustrates the key formation pathways for 241Am and 243Am.

Experimental Protocols for Americium Analysis

The determination of the isotopic abundance of americium requires a multi-step process involving sample dissolution, chemical separation and purification, and finally, isotopic measurement. The following sections provide a detailed overview of the methodologies for these key experiments.

Sample Dissolution

The initial step involves the complete dissolution of the sample matrix to bring the americium into a liquid phase. For spent nuclear fuel, this is typically achieved by digestion in strong acids, such as concentrated nitric acid, often with the aid of reflux boiling. Environmental samples like soil or building materials may require a more aggressive digestion method, such as fusion with a flux like lithium metaborate (B1245444) or sodium hydroxide, followed by dissolution of the fused mass in acid.

Chemical Separation and Purification of Americium

The separation of americium from the bulk matrix and other interfering radionuclides, particularly lanthanides and curium which have similar chemical properties, is a critical and challenging step. Several techniques are employed, often in combination, to achieve the required purity for accurate isotopic analysis.

Solvent extraction is a widely used method for separating actinides. In this process, an aqueous solution containing the dissolved sample is brought into contact with an immiscible organic solvent containing a specific extractant. The extractant selectively forms a complex with americium, transferring it to the organic phase, while other elements remain in the aqueous phase.

A prominent example is the PUREX (Plutonium Uranium Reduction EXtraction) process, which is primarily used to recover uranium and plutonium from spent nuclear fuel. Americium remains in the high-level liquid waste (HLLW) stream from this process. Subsequent processes have been developed to separate americium from the HLLW.

The EXAm (Extraction of Americium) process, for instance, uses a mixture of a malonamide (B141969) (DMDOHEMA) and di-2-ethylhexylphosphoric acid (HDEHP) in an organic solvent. A water-soluble complexing agent (TEDGA) is added to the aqueous phase to enhance the separation of americium from curium.

Typical Solvent Extraction Protocol Outline:

-

Feed Preparation: The acidic solution containing americium is adjusted to the optimal nitric acid concentration.

-

Extraction: The aqueous feed is contacted with the organic solvent containing the extractant in a series of mixer-settlers or centrifugal contactors. Americium is selectively transferred to the organic phase.

-

Scrubbing: The loaded organic phase is washed with a fresh aqueous solution to remove any co-extracted impurities.

-

Stripping: Americium is back-extracted from the organic phase into a fresh aqueous solution, typically by changing the acidity or using a complexing agent.

Ion exchange and extraction chromatography are powerful techniques for purifying americium. These methods utilize a solid resin that has specific functional groups capable of selectively binding with americium ions.

In a typical procedure, the sample solution is passed through a column packed with the resin. Americium is retained on the resin while other elements pass through. The retained americium is then eluted from the column using a different solution that disrupts the binding. Commercially available extraction chromatography resins, such as TRU Resin and TEVA Resin, are commonly used for the separation of actinides, including americium.

Isotopic Measurement

Once a purified sample of americium is obtained, its isotopic composition is determined using nuclear spectrometric techniques.

Alpha spectrometry is a radiometric technique used to identify and quantify alpha-emitting radionuclides. It measures the energy of the alpha particles emitted during the radioactive decay of americium isotopes. Since each alpha-emitting isotope has a characteristic alpha particle energy, a spectrum of alpha energies can be used to determine the relative abundance of different americium isotopes.

General Alpha Spectrometry Protocol:

-

Source Preparation: A thin, uniform layer of the purified americium is prepared on a suitable backing, typically by electrodeposition or microprecipitation. This is crucial to minimize self-absorption of the alpha particles.

-

Measurement: The prepared source is placed in a vacuum chamber with an alpha detector (e.g., a silicon detector). The detector measures the energy of the alpha particles emitted from the source.

-

Data Analysis: The resulting alpha spectrum is analyzed to identify the peaks corresponding to different americium isotopes and to calculate their respective activities.

Mass spectrometry techniques, such as Thermal Ionization Mass Spectrometry (TIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), provide high-precision measurements of isotopic ratios. These methods measure the mass-to-charge ratio of ions.

General Mass Spectrometry Protocol:

-

Sample Introduction: The purified americium solution is introduced into the mass spectrometer. In TIMS, the sample is deposited onto a metal filament which is then heated to ionize the americium. In ICP-MS, the sample is nebulized and introduced into a high-temperature plasma to generate ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio using a magnetic and/or electric field.

-

Detection: The abundance of each isotope is measured by a detector, allowing for the precise determination of isotopic ratios.

Workflow for Americium Isotopic Analysis

The following diagram illustrates a generalized experimental workflow for the determination of americium isotopic abundance in a sample.

References

Chemical formula and molar mass of americium dioxide

Americium dioxide is a significant compound of the synthetic radioactive element americium. This black, crystalline solid is primarily utilized as a source of alpha particles, notably in ionization chamber smoke detectors.[1][2][3]

Chemical Formula

The chemical formula for this compound is AmO₂ .[1][4][5] This formula indicates that each molecule of the compound consists of one atom of americium (Am) bonded to two atoms of oxygen (O). The oxidation state of americium in this compound is +4.[5]

Molar Mass

The molar mass of a compound is the sum of the atomic masses of its constituent atoms. For this compound, this is calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Quantity | Total Mass ( g/mol ) |

| Americium | Am | ~243 | 1 | ~243 |

| Oxygen | O | ~16.00 | 2 | ~32.00 |

| This compound | AmO₂ | ~275.06 |

The molar mass of the most stable isotope of americium, americium-243, is approximately 243 g/mol .[6][7] The atomic mass of oxygen is approximately 16.00 g/mol .[8][9][10] Therefore, the molar mass of this compound (AmO₂) is calculated to be approximately 275.06 g/mol .[4][5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemicool.com [chemicool.com]

- 3. doh.wa.gov [doh.wa.gov]

- 4. This compound [webbook.nist.gov]

- 5. WebElements Periodic Table » Americium » this compound [webelements.co.uk]

- 6. Americium | Am | CID 23966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WebElements Periodic Table » Americium » the essentials [webelements.com]

- 8. webqc.org [webqc.org]

- 9. youtube.com [youtube.com]

- 10. ck12.org [ck12.org]

Solid-State Chemistry of Americium Oxides: A Technical Guide

For Researchers and Scientists

This technical guide provides a comprehensive overview of the solid-state chemistry of americium oxides, focusing on their synthesis, structure, and key properties. The information is intended for professionals in materials science, nuclear chemistry, and related research fields.

Introduction to Americium Oxides

Americium (Am), a synthetic actinide element, exhibits a complex chemistry, particularly in its oxide forms. The primary oxides of americium include americium(IV) oxide (AmO₂), americium(III) oxide (Am₂O₃), and the less common americium(II) oxide (AmO).[1] The dioxide, AmO₂, is the most stable and common form, serving as the primary compound for storage and applications due to its stability compared to corrosive acidic solutions.[2][3] The americium-oxygen system is characterized by a significant tendency for non-stoichiometry, with various phases existing between AmO₂ and Am₂O₃.[4]

Americium(IV) Oxide (AmO₂)

Americium dioxide is a black, crystalline solid that is a key material in many applications of americium, including as a source for alpha particles.[2]

Synthesis

The most common and well-documented method for synthesizing AmO₂ is through the thermal decomposition of americium(III) oxalate (B1200264).[2][3][5] This process is favored for converting acidic solutions of americium, which are difficult to store long-term, into a stable solid form.[2]

Experimental Protocol: Oxalate Precipitation and Calcination

-

Preparation of Americium Solution: Start with americium dissolved in hydrochloric acid (HCl).[2]

-

Neutralization: Neutralize the excess acid with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a final acidity of approximately 0.1 N HCl.[5]

-

Precipitation: Slowly add a saturated solution of oxalic acid (H₂C₂O₄) to the neutralized americium solution. This precipitates americium(III) oxalate (Am₂(C₂O₄)₃) as dull pink crystals.[2][5] An excess of oxalic acid is added to ensure complete precipitation, forming a slurry.[5]

-

Filtration and Washing: The americium oxalate precipitate is filtered, washed with water, and partially air-dried.[2][5]

-

Calcination: The americium oxalate, held in a platinum boat, is subjected to a multi-stage heating process in a furnace:

The resulting product is a fine, black powder of AmO₂.[5]

Crystal Structure and Properties

AmO₂ adopts a face-centered cubic (fcc) fluorite-type crystal structure, isostructural with other actinide dioxides like UO₂ and PuO₂.[2][6] It is a mixed-valence compound where americium can exist in both +3 and +4 oxidation states, leading to a high tolerance for non-stoichiometry (AmO₂₋ₓ).[4]

| Property[2][6] | Value |

| Formula | AmO₂ |

| Appearance | Black crystals |

| Crystal Structure | Fluorite (cubic), cF12 |

| Space Group | Fm-3m (No. 225) |

| Lattice Constant (a) | 5.376 - 5.3897 Å |

| Density | 11.68 g/cm³ |

| Melting Point | ~2113 °C |

Americium(III) Oxide (Am₂O₃)

Americium sesquioxide, Am₂O₃, is another important oxide that exists in multiple crystallographic forms.[7]

Synthesis

Am₂O₃ is typically produced by the reduction of AmO₂.

Experimental Protocol: Reduction of AmO₂

-

Starting Material: this compound (AmO₂).

-

Reduction: Heat the AmO₂ powder in a stream of hydrogen gas (H₂).[7][8]

-

Temperature Control: The temperature of the reduction process determines the resulting crystal form of Am₂O₃.

Crystal Structures and Properties

Am₂O₃ exhibits polymorphism, with the most common forms being the A-type (hexagonal) and C-type (body-centered cubic).[7][9] The cubic form can convert to the hexagonal form upon heating to 800°C.[7]

| Property[1][7][9] | A-type Am₂O₃ | C-type Am₂O₃ |

| Appearance | Tan solid | Red-brown solid |

| Crystal Structure | Hexagonal (La₂O₃-type) | Body-centered cubic (Mn₂O₃-type) |

| Space Group | P-3m1 (No. 164) | Ia-3 |

| Lattice Constants | a = 3.817 Å, c = 5.971 Å | a = 11.03 Å |

| Melting Point | 2205 °C | Converts to A-type at 800°C |

| Density | 11.77 g/cm³ | - |

Phase Relationships and Non-Stoichiometry

The americium-oxygen system is complex, with a continuous range of compositions possible between AmO₂ and Am₂O₃, often denoted as AmO₂₋ₓ. The exact phase diagram is influenced by temperature and oxygen partial pressure.[4] Heating AmO₂ above 800-1000°C, even in air, can lead to oxygen loss, forming substoichiometric AmO₂₋ₓ.[10][11] This reduction is accompanied by an increase in the lattice parameter due to the formation of larger Am³⁺ ions to maintain charge neutrality.[6]

Several intermediate phases between AmO₂ and Am₂O₃ have been reported, including a body-centered cubic phase with a stoichiometry around AmO₁.₆₁₊ₓ.[4]

Caption: Synthesis pathways for major americium oxides.

Characterization Methods

The structural and chemical properties of americium oxides are primarily investigated using the following techniques:

-

X-ray Diffraction (XRD): XRD is the principal method for identifying crystal phases, determining lattice parameters, and studying phase transitions.[4][10][12] High-temperature XRD (HT-XRD) is particularly valuable for mapping the Am-O phase diagram as a function of temperature and atmosphere.[4]

-

X-ray Absorption Spectroscopy (XAS): XAS and related techniques like XANES and EXAFS provide detailed information on the local atomic structure and the electronic state (oxidation state) of americium in the oxides.[12][13]

-

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal decomposition of precursors like americium oxalate and the thermal stability of the oxides.[14]

Caption: General experimental workflow for americium oxides.

References

- 1. Americium - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. United States of Americium | Los Alamos National Laboratory [lanl.gov]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. osti.gov [osti.gov]

- 7. Americium(III) oxide - Wikipedia [en.wikipedia.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [2303.09247] Chemical bonding in americium oxides: x-ray spectroscopic view [arxiv.org]

- 14. THE THERMAL DECOMPOSITION OF AMERICIUM (III) OXALATE | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Americium Dioxide from Americium Oxalate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Americium dioxide (AmO₂) is a stable oxide of americium and a key material for various applications, including as a source for radioisotope thermoelectric generators (RTGs).[1] Its synthesis from americium oxalate (B1200264) is a well-established method that involves the precipitation of americium(III) oxalate followed by its thermal decomposition (calcination) to the dioxide.[2][3] This process is advantageous as it yields a solid, stable form of americium, which is safer and more convenient for handling and storage compared to acidic solutions of americium that can degrade storage containers over time.[1][2] This document provides detailed experimental protocols for this synthesis, a summary of key quantitative data, and a workflow diagram.

Experimental Protocols

Two primary protocols are detailed below, one starting from an americium solution in hydrochloric acid and the other from a nitric acid solution.

Protocol 1: Synthesis from Americium in Hydrochloric Acid Solution

This protocol is adapted from the procedure developed at Oak Ridge National Laboratory.[2]

1. Preparation of Americium Solution:

-

Start with a solution of americium in hydrochloric acid (HCl), with a concentration ranging from 1 to 7 N.[2][4]

2. Neutralization:

-

Neutralize the excess acid by adding ammonium (B1175870) hydroxide (B78521) (NH₄OH) until the free acid concentration is approximately 0.1 N.[2]

3. Precipitation of Americium Oxalate:

-

Slowly add a saturated solution of oxalic acid (H₂C₂O₄) to the neutralized americium solution.[2] The americium oxalate will precipitate as dusty rose-colored crystals.[2]

-

Continue adding oxalic acid until a 100% excess is achieved to ensure complete precipitation.[2][4][5]

-

Agitate the resulting slurry for approximately 1 hour to promote crystal growth and complete precipitation.[2]

4. Filtration and Washing:

-

Filter the americium oxalate precipitate using a medium-porosity glass frit.[2]

-

Wash the precipitate with approximately 10 volumes of deionized water to remove soluble impurities.[2]

5. Drying of Americium Oxalate:

-

Partially dry the americium oxalate cake by drawing air through the filter.[2]

-

For further drying, transfer the precipitate to a platinum boat and place it in a furnace at 150°C for 1 hour.[2]

6. Calcination to this compound:

-

Transfer the dried americium oxalate in the platinum boat to a furnace for calcination.[1][2]

-

Heat the furnace to 350°C and hold for 1 hour. The decomposition of americium oxalate to the black dioxide begins around 300°C.[2]

-

Increase the temperature to 800°C and hold for at least 30 minutes to ensure complete conversion to this compound.[2][4][5]

-

Cool the furnace to room temperature. The resulting product is a dense, fine-grained black powder of AmO₂.[2]

Protocol 2: Synthesis from Americium in Nitric Acid Solution

This protocol is a general procedure based on various sources for handling americium in nitric acid media.[6][7][8]

1. Preparation of Americium Solution:

-

Begin with a solution of americium nitrate (B79036) in nitric acid (HNO₃).

2. pH Adjustment (Pre-neutralization):

-

Adjust the acidity of the solution by adding ammonia (B1221849) (NH₃) or ammonium hydroxide (NH₄OH) until the nitric acid concentration is approximately 1 M.[6]

3. Precipitation of Americium Oxalate:

-

Add an excess of oxalic acid or an ammonium oxalate solution to the pre-neutralized americium nitrate solution.[6] A super-stoichiometric amount of oxalate is recommended.[6]

-

Further reduce the acidity by the continued addition of NH₃ or NH₄OH until a pH of 2.5 to 2.9 is reached to quantitatively precipitate the americium oxalate.[6]

-

Allow the precipitate to settle.[6]

4. Separation and Washing:

-

Decant the supernatant liquid, which contains dissolved impurities.[6]

-

Wash the americium oxalate precipitate one or two times with a 0.1 M oxalic acid solution, decanting the wash solution after each step.[6]

-

The precipitate can be further purified by re-dissolving it in hot (approx. 60°C) 13-15 M nitric acid, followed by re-precipitation with oxalic acid.[6]

5. Calcination to this compound:

-

Filter the washed americium oxalate precipitate.

-

Transfer the precipitate to a calcining furnace.

-

Heat the precipitate to a temperature between 400°C and 800°C to convert it to this compound.[6] Another source suggests calcination at 600°C for 4-6 hours.[9] A temperature of 650°C has also been noted as optimal.[10]

-

After cooling, the resulting AmO₂ can be crushed and sieved if necessary.[6]

Data Presentation

The following table summarizes the quantitative data from the described protocols for the synthesis of this compound from americium oxalate.

| Parameter | Value | Source(s) |

| Precipitation Step | ||

| Starting Americium Solution | 1-7 N HCl or HNO₃ solution | [2][4][6] |

| Neutralized Acidity (HCl) | ~0.1 N | [2] |

| Pre-neutralized Acidity (HNO₃) | ~1 M | [6] |

| Final pH (HNO₃) | 2.5 - 2.9 | [6] |

| Precipitant | Saturated Oxalic Acid or Ammonium Oxalate | [2][6] |

| Excess Oxalic Acid | 100% | [2][4][5] |

| Slurry Agitation Time | 1 hour | [2] |

| Calcination Step | ||

| Initial Drying Temperature | 150°C | [2] |

| Initial Drying Time | 1 hour | [2] |

| Decomposition Temperature | Starts at 300°C, held at 350°C | [2] |

| Decomposition Time | 1 hour at 350°C | [2] |

| Final Calcination Temperature | 400°C - 800°C (800°C for HCl route) | [2][4][6] |

| Final Calcination Time | 0.5 - 6 hours | [2][9] |

| Product Characteristics | ||

| Americium Oxalate Appearance | Dusty rose color | [2] |

| This compound Appearance | Black powder | [1][2][10] |

| Bulk Density of AmO₂ | ~3 g/cm³ | [2] |

| Process Efficiency | ||

| Solubility Loss in Filtrate | ~7 mg/L | [2][4][5] |

| Total Loss in Filtrate | 0.09% | [2][4][5] |

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for the synthesis of this compound from americium oxalate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. lanl.gov [lanl.gov]

- 4. Preparation of this compound by Thermal Decomposition of Americium Oxalate in Air - UNT Digital Library [digital.library.unt.edu]

- 5. PREPARATION OF this compound BY THERMAL DECOMPOSITION OF AMERICIUM OXALATE IN AIR (Technical Report) | OSTI.GOV [osti.gov]

- 6. EP0121702A1 - Process for the precipitation of americium oxalate from a primary nitric acid solution containing americium nitrate - Google Patents [patents.google.com]

- 7. Synthesis and characterization of homogeneous (U,Am)O 2 and (U,Pu,Am)O 2 nanopowders - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00527A [pubs.rsc.org]

- 8. osti.gov [osti.gov]

- 9. RU2508413C1 - Method of extracting americium from wastes - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Americium Dioxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of americium dioxide (AmO₂), a compound of significant interest in various research and industrial applications, including as a source for alpha particles and in the fabrication of radioisotope power systems. The following sections outline the primary synthesis methodologies, present key quantitative data in structured tables, and provide detailed experimental protocols.

Synthesis Methodologies Overview

The synthesis of this compound is most commonly achieved through the thermal decomposition of an americium precursor. The two primary routes detailed in this document are:

-

Oxalate (B1200264) Precipitation and Calcination: This is the most well-documented and widely used method. It involves the precipitation of americium oxalate (Am₂(C₂O₄)₃) from an acidic solution of americium, followed by calcination at high temperatures to yield this compound.[1][2][3][4]

-

Sol-Gel Co-Precipitation: This method involves the dissolution of americium and other metals (if creating a mixed oxide) in a nitric acid medium, followed by co-precipitation as hydroxides in ammonia (B1221849). The resulting gel is then calcined to produce the oxide powder.[5][6]

A less detailed but viable alternative is the direct high-temperature oxidation of americium metal .

Data Presentation

The following tables summarize the key quantitative parameters for the different synthesis methods.

Table 1: Oxalate Precipitation and Calcination Parameters

| Parameter | Value | Reference |

| Precipitation Step | ||

| Starting Material | Americium(III) in HCl or HNO₃ solution | [2][3] |

| Acid Concentration (initial) | 1 - 7 N HCl | [2][4] |

| Neutralizing Agent | 14 N NH₄OH | [4] |

| Final Acidity for Precipitation | ~0.1 N HCl | [2][4] |

| Precipitating Agent | Saturated Oxalic Acid | [4] |

| Excess Oxalic Acid | 100% | [2][4] |

| Digestion Time | 1 hour (agitated slurry) | [4] |

| Washing Agent | Water | [4] |

| Calcination Step | ||

| Drying Temperature & Duration | 150°C for 1 hour | [4] |

| Decomposition Temperature & Duration | 350°C for 1 hour | [4] |

| Final Firing Temperature & Duration | 800°C for 0.5 - 4 hours | [1][4][7] |

| Atmosphere | Air | [2] |

Table 2: Sol-Gel Co-Precipitation and Calcination Parameters (for Uranium-Doped AmO₂)

| Parameter | Value | Reference |

| Dissolution & Co-Precipitation | ||

| Starting Americium Material | This compound powder | [5] |

| Dissolution Medium | 6 M HNO₃ with 0.12 M uranyl nitrate (B79036) and 0.01 M HF | [5] |

| Dissolution Temperature & Duration | 70°C for 48 hours | [5] |

| Precipitating Agent | Ammonia bath | [5] |

| Calcination Step | ||

| Calcination Temperature | 800°C | [5] |

| Atmosphere (Step 1) & Duration | Air for 2 hours (for removal of organics) | [5] |

| Atmosphere (Step 2) & Duration | Ar/H₂ (4%) for 6 hours (for pre-reduction) | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxalate Precipitation and Calcination

This protocol is based on the well-established method developed at Oak Ridge National Laboratory.[4]

Materials:

-

Americium(III) chloride (AmCl₃) or Americium(III) nitrate (Am(NO₃)₃) solution in HCl or HNO₃

-

Concentrated Ammonium Hydroxide (B78521) (14 N NH₄OH)

-

Saturated Oxalic Acid solution

-

Deionized Water

-

Platinum boat

Equipment:

-

Precipitation vessel

-

Glass frit filter (medium porosity)

-

Furnace capable of reaching 800°C

-

Glovebox suitable for handling alpha-emitting radionuclides

Procedure:

-

Feed Adjustment:

-

Transfer a known volume of the americium solution into the precipitation vessel within a glovebox.

-

Neutralize the excess acid by slowly adding 14 N NH₄OH until the solution is approximately 0.1 N in free acid.[4]

-

-

Precipitation of Americium Oxalate:

-

Slowly add a saturated solution of oxalic acid to the neutralized americium solution while stirring. Dull pink crystals of americium(III) oxalate will begin to precipitate.[1]

-

Once precipitation appears complete, add a 100% excess of the oxalic acid solution to create a slurry.[2][4]

-

Agitate the slurry for 1 hour to ensure complete precipitation and allow for crystal growth.[4]

-

-

Filtration and Washing:

-

Calcination:

-

Carefully transfer the americium oxalate precipitate to a platinum boat.

-

Place the platinum boat in a furnace.

-

Dry the precipitate at 150°C for 1 hour.[4]

-

Increase the temperature to 350°C and hold for 1 hour to decompose the oxalate to the dioxide. The material will turn black.[1][4]

-

For final conversion, increase the temperature to 800°C and hold for 30 minutes.[4]

-

Allow the furnace to cool slowly to room temperature.[1]

-

The resulting product is a black, fine-grained this compound powder.[4]

-

Protocol 2: Synthesis of this compound via Sol-Gel Co-Precipitation

This protocol is adapted from a method for producing uranium-doped americium oxide and can be modified for pure AmO₂ synthesis by omitting the uranium precursor.[5]

Materials:

-

This compound (AmO₂) powder (or other americium salt)

-